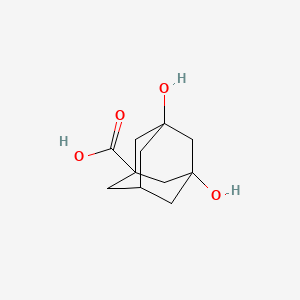

3,5-Dihydroxyadamantane-1-carboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

DHAA has been synthesized using different methods. A study describes the reaction of 1,3-Dehydroadamantane with saturated carboxylic acid chlorides to synthesize alkyl (aryl) ketones. This process is significant for creating ketones with a 3-chloroadamantan-1-yl group, which is challenging to access by other means.Chemical Reactions Analysis

Adamantylation of carboxylic acids esters using 1,3-dehydroadamantane has been highlighted. This reaction is useful for synthesizing esters of branched carboxylic acids with an adamantyl group in the α-position.Physical And Chemical Properties Analysis

The compound has a molecular weight of 212.25 . It is a powder at room temperature . More specific physical and chemical properties were not found in the available sources.Wissenschaftliche Forschungsanwendungen

Synthesis of Alkyl (Aryl) Ketones

- A study by (Mokhov, Butov, & Saad, 2018) describes the reaction of 1,3-Dehydroadamantane with saturated carboxylic acid chlorides to synthesize alkyl (aryl) ketones. This process is significant for creating ketones with a 3-chloroadamantan-1-yl group, which is challenging to access by other means.

Adamantylation of Carboxylic Acids Esters

- Another study by (Mokhov, Burmistrov, & Butov, 2016) highlights the adamantylation of carboxylic acids esters using 1,3-dehydroadamantane. This reaction is useful for synthesizing esters of branched carboxylic acids with an adamantyl group in the α-position.

Development of Medicinal Therapeutics

- Research by (Jasys et al., 2000) explores the synthesis of functionalized adamantanes like 3,5,7-tri-fluoroadamantane-1-carboxylic acid. These compounds are important in medicinal therapeutics due to their structural properties and physicochemical parameters.

Crystallographic Studies

- A study by (Zhao, Khan, & Fronczek, 2011) provides crystallographic insights into compounds like 3,4,5-trihydroxybenzoic acid, enhancing understanding of molecular structures and bonding.

Synthesis of Optically Active Derivatives

- The work of (Aoyama & Hara, 2013) on synthesizing enantiomerically pure methyl 3-fluoro-5-methyladamantane-1-carboxylate and its derivatives showcases the potential in developing optically active adamantane compounds.

Inhibition of Enzymatic Synthesis

- The research by (Coulter, Lombardini, Sufrin, & Talalay, 1974) investigates carbocyclic and heterocyclic amino acids, including 1-Aminocyclopentane-1-carboxylic acid, as inhibitors of enzymatic synthesis, relevant in pharmacological contexts.

Safety and Hazards

The compound is classified under GHS07 for safety . It has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

3,5-dihydroxyadamantane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c12-8(13)9-1-7-2-10(14,4-9)6-11(15,3-7)5-9/h7,14-15H,1-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDTVSQIPVYZMKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1(CC(C2)(C3)O)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

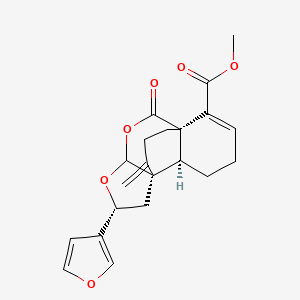

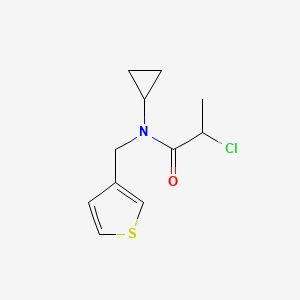

Synthesis routes and methods I

Procedure details

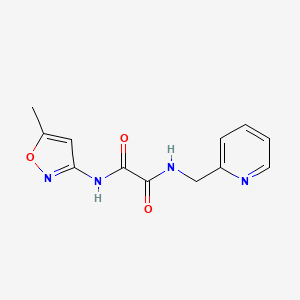

Synthesis routes and methods II

Procedure details

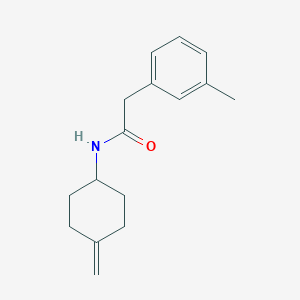

Synthesis routes and methods III

Procedure details

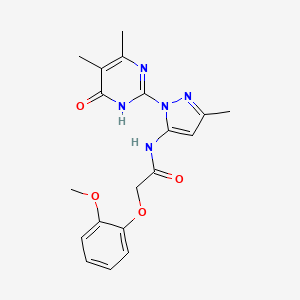

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Tert-butyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2883545.png)

![(Z)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2883550.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B2883556.png)

![7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B2883557.png)

![N-methyl-N-(1-methylpiperidin-4-yl)-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2883562.png)